molecular formula C12H10F3N3O2 B2891052 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1235332-94-1

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2891052
CAS RN: 1235332-94-1
M. Wt: 285.226
InChI Key: RJDNADXXDAGESR-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide, also known as TFB-TMX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been extensively studied for their potential as anti-infective agents. They exhibit a broad spectrum of activities against bacterial, viral, and leishmanial infections. The trifluoromethyl group in the benzamide moiety could enhance the compound’s ability to interact with biological targets, potentially leading to new anti-infective therapies .

Agricultural Biological Activities

Compounds with the 1,2,4-oxadiazole core have shown promise in agriculture as potential pesticides. They have demonstrated moderate nematocidal activity and anti-fungal effects, particularly against pathogens affecting rice crops. The presence of the trifluoromethyl group could influence the compound’s efficacy in controlling plant diseases .

Anticancer Agents

The structural motif of 1,2,4-oxadiazole is also explored for its anticancer properties. Derivatives have been synthesized and evaluated against various human cancer cell lines, showing promising results. The trifluoromethyl benzamide derivative could serve as a lead compound for developing novel anticancer drugs .

Antimicrobial Properties

The antimicrobial properties of 1,2,4-oxadiazole derivatives are well-documented. They have been effective against a range of microbial strains, suggesting that the compound could be a valuable addition to the arsenal of antimicrobial agents .

Enzyme Inhibition

1,2,4-Oxadiazoles can act as enzyme inhibitors, disrupting essential biological pathways in pathogens. This action makes them suitable candidates for drug development, particularly in targeting resistant strains of bacteria and other microorganisms .

Material Chemistry Applications

Beyond biomedical applications, 1,2,4-oxadiazole derivatives have been utilized in material chemistry. Their unique structural properties can be leveraged in the design of new materials with specific electronic or mechanical properties .

Drug Design and Molecular Docking

The compound’s scaffold is useful in drug design, especially when combined with computational techniques like molecular docking. This approach helps in identifying targets and designing drugs with high bioavailability and minimal toxicity .

Synthesis of Novel Organic Compounds

Finally, the reactivity of 1,2,4-oxadiazole derivatives, including the trifluoromethyl benzamide compound, allows for the synthesis of a variety of novel organic compounds. These can have diverse applications ranging from medicinal chemistry to advanced material sciences .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-7-17-10(20-18-7)6-16-11(19)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDNADXXDAGESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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